molecular formula C24H23NO2 B11580888 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11580888
M. Wt: 357.4 g/mol
InChI Key: RXVJKYPXZUCKOY-UHFFFAOYSA-N
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Description

9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system with both aromatic and heterocyclic components, making it a subject of study for its electronic and photophysical properties.

Preparation Methods

The synthesis of 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is attached to the acridine core.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This intercalation is facilitated by the planar structure of the acridine core, which allows it to slide between the base pairs of the DNA helix.

Comparison with Similar Compounds

Similar compounds to 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one include other acridine derivatives and furan-containing compounds. Some examples are:

The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and photophysical properties that are not present in the individual components.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

9,9-dimethyl-12-(5-methylfuran-2-yl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C24H23NO2/c1-14-8-11-20(27-14)23-21-16-7-5-4-6-15(16)9-10-17(21)25-18-12-24(2,3)13-19(26)22(18)23/h4-11,23,25H,12-13H2,1-3H3

InChI Key

RXVJKYPXZUCKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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